N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNOHRAKGMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627587 | |
| Record name | N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-99-2 | |
| Record name | N-(6-Methyl-2-pyridinyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110105-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation via Acid Chloride Intermediate
The most straightforward route involves converting piperidine-4-carboxylic acid to its acid chloride, followed by reaction with 6-methylpyridin-2-amine. Piperidine-4-carboxylic acid hydrochloride (CAS 5984-56-5) is commercially available and serves as the primary precursor. Neutralization with sodium hydroxide yields the free carboxylic acid, which is treated with thionyl chloride () under reflux in dichloromethane (DCM) to form piperidine-4-carbonyl chloride. Subsequent addition of 6-methylpyridin-2-amine in the presence of triethylamine () as a base facilitates nucleophilic acyl substitution, producing the target amide.
Key Conditions :
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) offer a milder alternative. Piperidine-4-carboxylic acid and 6-methylpyridin-2-amine are combined in dimethylformamide (DMF) with EDCl and HOBt, catalyzing amide bond formation without generating corrosive byproducts.
Key Conditions :
Mixed Anhydride Method
This approach employs ethyl chloroformate () to generate a reactive mixed anhydride intermediate. Piperidine-4-carboxylic acid is treated with ethyl chloroformate and -methylmorpholine in THF at 0°C, followed by addition of 6-methylpyridin-2-amine.
Key Conditions :
-
Temperature : 0°C during anhydride formation; warmed to 25°C for amidation.
-
Yield : 65–70% after extraction and silica gel chromatography.
Optimization and Process Considerations
Solvent and Base Selection
-
Polar aprotic solvents (DMF, DMSO) enhance solubility of reactants but complicate purification.
-
Halogenated solvents (DCM, chloroform) are preferred for acid chloride routes due to compatibility with .
-
Bases : Triethylamine or diisopropylethylamine (DIPEA) effectively neutralize HCl during amidation.
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted amine and urea byproducts.
-
Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Drawbacks |
|---|---|---|---|---|
| Acid Chloride | 60–75% | 90–95% | High reactivity; short reaction time | Corrosive reagents; HCl generation |
| EDCl/HOBt Coupling | 70–85% | 95–98% | Mild conditions; no gaseous byproducts | Costly reagents; longer reaction time |
| Mixed Anhydride | 65–70% | 85–90% | Scalable for industrial use | Sensitive to moisture; moderate yields |
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and piperidine moieties undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | N-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid | |
| H₂O₂ (30%) | Acetic acid, 60°C | Pyridine N-oxide derivative |
- Mechanistic Insight : Oxidation of the piperidine ring’s tertiary amine is rare; instead, the pyridine ring’s electron-deficient nitrogen is preferentially oxidized to form N-oxide derivatives.
Reduction Reactions
Reductive modifications target the carboxamide group and pyridine ring:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | N-(6-Methylpyridin-2-yl)piperidine-4-methanol | |
| H₂/Pd-C | Ethanol, 50 psi H₂ | Hydrogenated pyridinane derivative |
- Key Observation : LiAlH₄ reduces the carboxamide to a primary alcohol while preserving the pyridine ring . Catalytic hydrogenation partially saturates the pyridine to piperidine under high-pressure conditions .
Substitution Reactions
The pyridine ring undergoes electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-4 | 4-Nitro-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
| Br₂/FeBr₃ | C-5 | 5-Bromo-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
Nucleophilic Substitution
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| R-X (Alkyl halide) | DMF, K₂CO₃, 80°C | N-Alkylated derivatives | |
| Grignard reagents | THF, 0°C to RT | Piperidine ring-functionalized analogs |
- Regioselectivity : Electrophilic substitution favors the C-4 and C-5 positions due to the directing effects of the methyl and carboxamide groups .
Amidation and Coupling Reactions
The carboxamide group participates in cross-coupling and condensation reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-modified derivatives | |
| EDCI/HOBt-mediated | DCM, RT | Peptide-like conjugates |
- Example : EDCI/HOBt activates the carboxamide for coupling with amines, yielding peptidomimetic structures .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the piperidine ring undergoes ring-opening:
| Conditions | Product | Reference |
|---|---|---|
| HCl (conc.), reflux | Linear amino-carboxylic acid derivative | |
| NaOH (50%), 100°C | Degraded pyridine fragments |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights regiochemical differences:
Mechanistic Case Study: I₂/TBHP-Mediated C–C Cleavage
Scientific Research Applications
Medicinal Chemistry Applications
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been identified as a promising candidate for drug development due to its role as a P2Y12 receptor antagonist. This receptor is crucial in platelet aggregation and thrombus formation, making these compounds valuable in treating cardiovascular diseases.
Cardiovascular Disease Treatment
The compound's ability to inhibit platelet activation suggests it could be used to prevent thrombotic events such as myocardial infarction and unstable angina. Research indicates that selective P2Y12 antagonists can significantly reduce the risk of cardiovascular events by preventing platelet aggregation .
Table 1: Comparison of P2Y12 Antagonists
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | P2Y12 receptor antagonist | Cardiovascular disease prevention |
| Clopidogrel | P2Y12 receptor antagonist | Antiplatelet therapy |
| Ticagrelor | P2Y12 receptor antagonist | Acute coronary syndrome treatment |
Synthesis and Derivative Development
The synthesis of this compound has been explored using various catalytic methods. Recent advances in organocatalysis and metal-catalyzed reactions have enabled the efficient production of this compound from pyridine derivatives.
Synthetic Methods
Recent studies highlight the use of cobalt and nickel catalysts for the hydrogenation of pyridine derivatives into piperidines, showcasing the potential for scalable synthesis . The application of these methods not only enhances yield but also improves selectivity towards desired products.
Table 2: Synthesis Methods for Piperidine Derivatives
| Method | Catalyst Used | Yield (%) | Selectivity |
|---|---|---|---|
| Hydrogenation | Cobalt-based catalyst | High | Good |
| Organocatalysis | Quinoline organocatalyst | Moderate | Excellent |
| Palladium-catalyzed reaction | Palladium | High | Variable |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound and its derivatives in preclinical models.
Preclinical Efficacy
A study demonstrated that compounds similar to this compound exhibited significant antiplatelet activity in animal models, correlating with reduced thrombus formation . This establishes a foundation for further clinical exploration.
Structure-Activity Relationship (SAR) Studies
Research also emphasizes the importance of structural modifications on the pharmacological profile of piperidine derivatives. Variations in substituents on the piperidine ring can lead to enhanced potency and selectivity against specific biological targets, thereby optimizing therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Anti-Angiogenic Activity: Derivatives like N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide exhibit dual anti-angiogenic and DNA-cleavage activity, suppressing microvessel proliferation in tumor models . In contrast, the parent compound lacks direct biological data but serves as a precursor for such analogs.
- Antiviral Potential: Compound 27g demonstrates high synthetic yield (80%) and efficacy against neurotropic alphaviruses, attributed to its indole-carbonyl and pyridin-4-yl-ethyl modifications .
- Target Flexibility : Sulfonyl and benzo[d]thiazolyl groups (e.g., 4–22 ) enhance binding to pain-related targets, showcasing the scaffold’s adaptability for multitarget therapies .
Pharmacokinetic and Physicochemical Comparisons
ADME (Absorption, Distribution, Metabolism, Excretion) properties and structural similarity scores provide insights into optimization strategies:
Key Insights:
- Similarity Scores : The quinazolin-4-amine derivative (similarity score 0.530) shares the 6-methylpyridin-2-yl group but shows higher lipophilicity (LogP 2.8), which may enhance membrane permeability but reduce solubility .
- Bioavailability : DIMN, a nicotinamide analog, demonstrates oral bioavailability and potent anti-androgenic activity, emphasizing the importance of balancing LogP and solubility for in vivo efficacy .
Biological Activity
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a compound with potential medicinal applications, has garnered interest due to its structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a piperidine ring fused with a carboxamide group and a 6-methylpyridin-2-yl moiety . This combination of functional groups is commonly associated with bioactive molecules, suggesting potential interactions with various biological targets. The carboxamide group particularly indicates opportunities for further functionalization to enhance biological activity.
While specific mechanisms of action for this compound have not been extensively documented, its structural components suggest that it may act as a ligand for enzymes or receptors involved in various physiological processes. Ligands play a crucial role in drug discovery by selectively binding to target molecules, potentially modulating their function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those structurally related to this compound. For instance, compounds containing similar piperidine structures have shown efficacy against several cancer cell lines, such as MCF7 (breast cancer) and SK-OV-3 (ovarian adenocarcinoma). These studies often employ the MTT assay to evaluate cytotoxicity and proliferation inhibition .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 10.5 | |
| Compound B | SK-OV-3 | 15.2 | |
| Compound C | CCRF-CEM | 12.3 |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been investigated. This compound may exhibit antibacterial and antifungal activities based on the presence of the piperidine ring. Studies indicate that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound X | E. coli | 20 | |
| Compound Y | S. aureus | 15 | |
| Compound Z | C. albicans | 25 |
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that substituents on the piperidine ring significantly influence the compound's potency against various targets. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish activity depending on the target site .
Case Studies
- Anticancer Efficacy : A study evaluated a series of piperidine derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications led to improved selectivity and potency against cancer cells while maintaining low toxicity toward normal cells .
- Antimicrobial Testing : Another research effort focused on synthesizing new piperidine-based compounds to assess their antibacterial properties. The findings suggested that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .
Q & A
Q. What synthetic routes are effective for synthesizing N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of piperidine-4-carboxamide derivatives typically involves coupling reactions between substituted pyridine moieties and activated piperidine intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., dichloromethane or DMF) is a common strategy . Yield optimization requires careful control of stoichiometry, reaction temperature (often 0–25°C), and purification via column chromatography or recrystallization. Evidence from similar compounds suggests that protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and microwave-assisted synthesis can improve efficiency .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization techniques include:
- Spectroscopy : - and -NMR to confirm structural integrity and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Purity assessment using reverse-phase chromatography with UV detection (≥95% purity threshold) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .
Advanced Research Questions
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer: SAR studies involve systematic modification of the pyridine and piperidine substituents. For example:
- Pyridine Ring : Introducing electron-withdrawing groups (e.g., halogens) at the 6-position to modulate electronic effects.
- Piperidine Core : Varying alkyl or aryl groups at the 4-position to assess steric and hydrophobic interactions.
Biological assays (e.g., T-type Ca²⁺ channel inhibition) are conducted alongside computational docking (e.g., AutoDock Vina) to correlate structural changes with activity. Evidence from analogous compounds highlights the importance of benzylic substituents in enhancing binding affinity .
Q. How can researchers evaluate the biological activity of this compound in vitro and in vivo?
Methodological Answer:
- In Vitro : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., T-type Ca²⁺ channels) at concentrations ranging from 1 nM to 10 µM .
- In Vivo : Administer orally (e.g., 10–50 mg/kg in rodent models) and monitor pharmacokinetics via LC-MS/MS for bioavailability and metabolite profiling. Tissue distribution studies require radiolabeled analogs (e.g., ) .
Q. What computational methods are used to predict the binding mechanism of this compound with target proteins?
Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are employed to model interactions. For example:
- Docking Studies : Using Schrödinger Suite or GROMACS to predict binding poses in protein active sites (e.g., voltage-gated ion channels).
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications.
Refer to studies on pyridine-carboxamide derivatives for validation of computational models against experimental IC₅₀ values .
Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO).
- Control Experiments : Include positive controls (e.g., mibefradil for T-type Ca²⁺ channels) and validate via orthogonal methods (e.g., fluorescence-based vs. electrophysiology assays).
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What methodologies are recommended for assessing toxicity and environmental impact when limited data are available?
Methodological Answer:
- In Silico Prediction : Tools like ECOSAR or TEST (Toxicity Estimation Software Tool) estimate acute toxicity based on structural fragments .
- Read-Across Analysis : Compare with structurally similar compounds (e.g., piperidine derivatives) with known ecotoxicological profiles.
- Pilot Ecotoxicity Assays : Conduct acute toxicity tests on Daphnia magna or algae at environmentally relevant concentrations (e.g., 1–100 µg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
